molecular formula C9H9N5O3 B4322479 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4322479
M. Wt: 235.20 g/mol
InChI Key: YUEIWEPRIWZWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and methylation reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles, which have different chemical and biological properties.

Scientific Research Applications

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and pyrazole groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-7-5-8(14(16)17)11-13(7)6-9(15)12-4-2-3-10-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEIWEPRIWZWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.